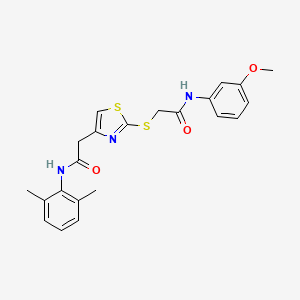
N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical applications.
Chemical Structure
The compound is characterized by a thiazole moiety linked to an acetamide group, which is known for its biological activity. The specific structural features are crucial for its interaction with biological targets.
The thiazole ring in the compound has been associated with various biological activities, including anti-inflammatory and anticancer effects. Thiazole derivatives often exhibit inhibition of key enzymes involved in disease processes, such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .
Efficacy in Preclinical Studies
Recent studies have demonstrated that compounds similar to this compound show significant biological activities:
-
Anticancer Activity : In vitro studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For example, compounds tested against A549 human lung adenocarcinoma cells exhibited IC50 values indicating potent cytotoxicity .
Compound Cell Line IC50 (µM) Thiazole Derivative A A549 12.5 Thiazole Derivative B NIH/3T3 15.0 -
Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential use in treating Alzheimer's disease. Similar thiazole compounds have shown AChE inhibition values ranging from 0.27 µM to 5.78 µM .
Compound AChE Inhibition (µM) N-(4-(Benzo[d]thiazol-2-yl)methyl)phenyl derivative 0.57 N-(5-methyl-4-phenylthiazol-2-yl) derivative 3.14
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives:
- Study on Neurodegeneration : A study involving a mouse model for Alzheimer's disease demonstrated that a thiazole derivative reduced amyloid-beta aggregation and improved cognitive function . This suggests that this compound may have similar effects.
- Antitumor Activity : In a comparative analysis of various thiazole compounds against different cancer cell lines, one derivative showed significant selectivity and potency against both breast and lung cancer cells, indicating a promising therapeutic profile for further development .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14-6-4-7-15(2)21(14)25-19(26)11-17-12-29-22(24-17)30-13-20(27)23-16-8-5-9-18(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBDSIVDQPFFPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













